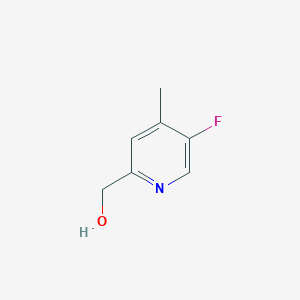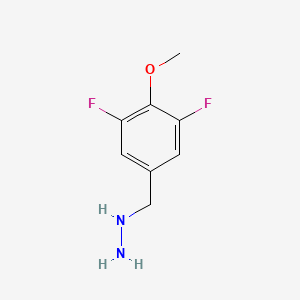
(3,5-Difluoro-4-methoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-methoxybenzyl)hydrazine typically involves the reaction of 3,5-difluoro-4-methoxybenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-4-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzyl hydrazine derivatives.
Scientific Research Applications
(3,5-Difluoro-4-methoxybenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methoxy group can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: This compound is a fluorophore used in biochemical studies and has similar structural features, such as the presence of fluorine atoms.
4-Methoxybenzyl hydrazine: This compound lacks the fluorine atoms but shares the methoxybenzyl hydrazine core structure.
Uniqueness: (3,5-Difluoro-4-methoxybenzyl)hydrazine is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and binding interactions.
Properties
CAS No. |
887596-88-5 |
|---|---|
Molecular Formula |
C8H10F2N2O |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c1-13-8-6(9)2-5(4-12-11)3-7(8)10/h2-3,12H,4,11H2,1H3 |
InChI Key |
AVHHEQQRGWRGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)CNN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
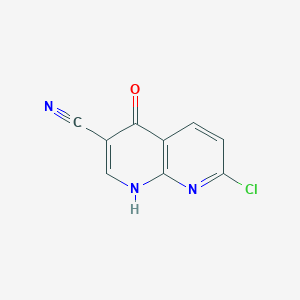
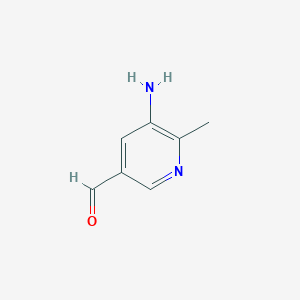
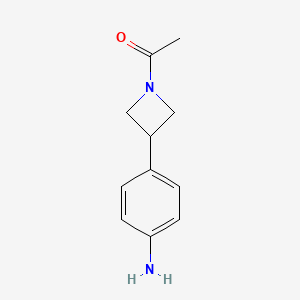
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
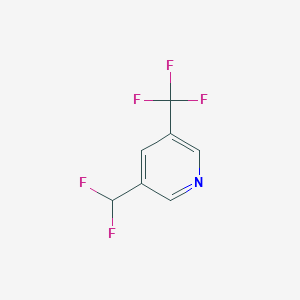
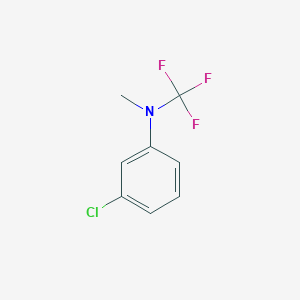
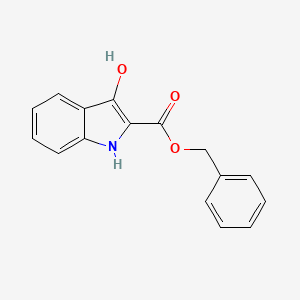
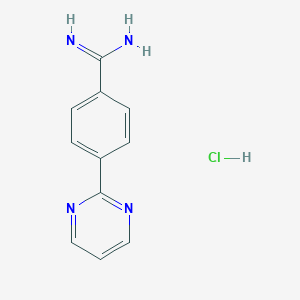

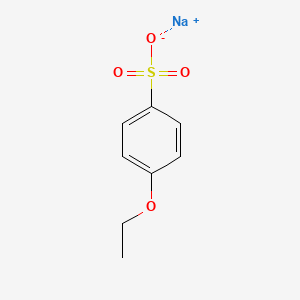
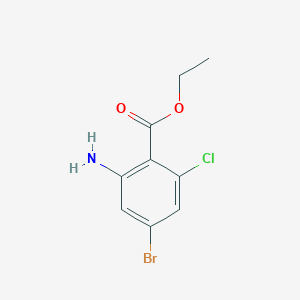
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
